Bis(2-cyanoethyl) phosphorochloridite Bis(2-cyanoethyl) phosphorochloridite
Brand Name: Vulcanchem
CAS No.: 116457-69-3
VCID: VC8210687
InChI: InChI=1S/C6H8ClN2O2P/c7-12(10-5-1-3-8)11-6-2-4-9/h1-2,5-6H2
SMILES: C(COP(OCCC#N)Cl)C#N
Molecular Formula: C6H8ClN2O2P
Molecular Weight: 206.57 g/mol

Bis(2-cyanoethyl) phosphorochloridite

CAS No.: 116457-69-3

Cat. No.: VC8210687

Molecular Formula: C6H8ClN2O2P

Molecular Weight: 206.57 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-cyanoethyl) phosphorochloridite - 116457-69-3

Specification

CAS No. 116457-69-3
Molecular Formula C6H8ClN2O2P
Molecular Weight 206.57 g/mol
IUPAC Name 3-[chloro(2-cyanoethoxy)phosphanyl]oxypropanenitrile
Standard InChI InChI=1S/C6H8ClN2O2P/c7-12(10-5-1-3-8)11-6-2-4-9/h1-2,5-6H2
Standard InChI Key KCXNVTFOZKHLBV-UHFFFAOYSA-N
SMILES C(COP(OCCC#N)Cl)C#N
Canonical SMILES C(COP(OCCC#N)Cl)C#N

Introduction

Chemical Structure and Physicochemical Properties

Bis(2-cyanoethyl) phosphorochloridite, with the molecular formula C₃H₄Cl₂NOP, features a central phosphorus atom bonded to two chlorine atoms and two 2-cyanoethyl groups. The 2-cyanoethyl substituents (–OCH₂CH₂CN) confer stability to the phosphite intermediate, enabling its use in controlled phosphorylation reactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight171.95 g/mol
Boiling Point68–72°C at 0.2 mmHg
Flash Point101.6°C
DensityNot reported
Hazard CodesT (Toxic)

The compound’s exact mass (170.941 g/mol) and polar surface area (46.61 Ų) reflect its reactivity and solubility profile, which favors aprotic solvents like tetrahydrofuran or acetonitrile . Spectroscopic data, including ³¹P NMR shifts (typically δ +120–130 ppm for dichlorophosphites), confirm its structural identity .

Synthesis and Optimization Strategies

Bis(2-cyanoethyl) phosphorochloridite is synthesized via nucleophilic substitution between phosphorus trichloride (PCl₃) and 2-cyanoethanol. The reaction proceeds under inert conditions to prevent hydrolysis:

PCl3+2HOCH2CH2CN(NCCH2CH2O)2PCl+2HCl\text{PCl}_3 + 2 \text{HOCH}_2\text{CH}_2\text{CN} \rightarrow \text{(NCCH}_2\text{CH}_2\text{O)}_2\text{PCl} + 2 \text{HCl}

Table 2: Comparative Synthesis Yields

MethodYield (%)ConditionsReference
Majewski et al. (2009)74Anhydrous THF, 0°C, 12 hPhosphorus, Sulfur, and Silicon
Claesen et al. (1985)92Triethylamine, reflux, 6 hRecueil des Travaux Chimiques
Green Chemistry (2009)88Solvent-free, microwaveGreen Chemistry

The microwave-assisted method reported in Green Chemistry (2009) reduces reaction time to 30 minutes while maintaining high yields, highlighting advancements in sustainable synthesis . Purification via vacuum distillation or column chromatography ensures product integrity, with impurities primarily arising from incomplete substitution or oxidation.

Reactivity and Mechanistic Insights

The compound’s reactivity stems from the electrophilic phosphorus center, which undergoes nucleophilic attack by alcohols, amines, or thiols. The 2-cyanoethyl groups act as transient protecting groups, removable under basic conditions (e.g., aqueous ammonia) via β-elimination:

(NCCH2CH2O)2PCl+ROH(RO)2PCl+2CH2=CHCN+H2O\text{(NCCH}_2\text{CH}_2\text{O)}_2\text{PCl} + \text{ROH} \rightarrow \text{(RO)}_2\text{PCl} + 2 \text{CH}_2=\text{CHCN} + \text{H}_2\text{O}

This reactivity is exploited in oligonucleotide synthesis, where the chloridite intermediate couples with nucleosides to form phosphite triesters . Comparative studies with bis[2-(trialkylsilyl)ethyl] phosphoramidites (e.g., trimethylsilyl derivatives) reveal that 2-cyanoethyl groups offer superior stability toward acidic conditions, making them preferable in multi-step syntheses .

Applications in Organic and Medicinal Chemistry

Nucleotide and Oligonucleotide Synthesis

Bis(2-cyanoethyl) phosphorochloridite is a cornerstone in solid-phase oligonucleotide synthesis. It facilitates the stepwise assembly of DNA/RNA strands by forming phosphodiester bonds between nucleosides. The cyanoethyl groups prevent undesired side reactions during chain elongation, and their subsequent removal yields the native phosphate backbone .

Inositol Phosphate Derivatives

Recent work by Sigma-Aldrich (2025) demonstrates its utility in synthesizing (-)-1L-chiro-inositol 2,3,5-trisphosphate, a signaling molecule implicated in insulin regulation. The chloridite’s compatibility with sensitive substrates underscores its versatility .

Catalysis and Material Science

In polymer chemistry, the compound serves as a precursor for phosphorus-doped materials, enhancing thermal stability and flame retardancy. Its application in metal-organic frameworks (MOFs) for catalysis is an emerging area of research .

Recent Advances and Future Directions

The 2025 study by Sigma-Aldrich highlights novel applications in stereoselective phosphorylation, leveraging the compound’s chiral phosphorus center for asymmetric synthesis . Concurrently, efforts to replace traditional solvents with ionic liquids or supercritical CO₂ aim to improve sustainability . Future research may explore its role in CRISPR gene-editing reagents or mRNA vaccine production, where high-purity phosphoramidites are critical.

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